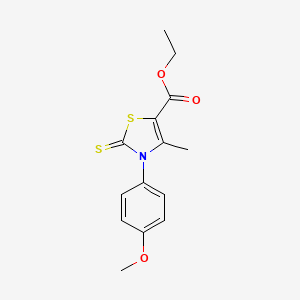![molecular formula C26H26N2O2 B11640003 4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)
4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[4-(5-(propan-2-yl)-1,3-benzoxazol-2-yl)phényl]-4-(propan-2-yl)benzamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[4-(5-(propan-2-yl)-1,3-benzoxazol-2-yl)phényl]-4-(propan-2-yl)benzamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau benzoxazole : Le cycle benzoxazole peut être synthétisé par cyclisation de l'o-aminophénol avec des acides carboxyliques ou leurs dérivés en milieu acide.
Réactions de substitution :
Amidation : La dernière étape consiste à coupler le dérivé benzoxazole avec le chlorure de 4-isopropylbenzoyle en présence d'une base pour former le composé benzamide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être employées pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[4-(5-(propan-2-yl)-1,3-benzoxazol-2-yl)phényl]-4-(propan-2-yl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes isopropyle peuvent être oxydés pour former les alcools ou les cétones correspondants.
Réduction : Le groupe benzamide peut être réduit pour former des amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Réactifs tels que l'hydrure de lithium aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur au palladium.
Substitution : Agents halogénants (par exemple, la N-bromosuccinimide) ou nucléophiles (par exemple, le méthylate de sodium).
Principaux produits formés
Oxydation : Formation d'alcools ou de cétones.
Réduction : Formation d'amines.
Substitution : Formation de dérivés halogénés ou alkylés.
Applications de la recherche scientifique
Le N-[4-(5-(propan-2-yl)-1,3-benzoxazol-2-yl)phényl]-4-(propan-2-yl)benzamide a été étudié pour diverses applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[4-(5-(propan-2-yl)-1,3-benzoxazol-2-yl)phényl]-4-(propan-2-yl)benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l'inflammation.
Applications De Recherche Scientifique
4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
6-éthoxy-4-N-(2-morpholin-4-yléthyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine : Un composé doté d'une activité herbicide.
N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide : Un composé doté d'une activité antituberculeuse.
Unicité
Le N-[4-(5-(propan-2-yl)-1,3-benzoxazol-2-yl)phényl]-4-(propan-2-yl)benzamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la combinaison de motifs benzoxazole et benzamide avec des substituants isopropyle.
Propriétés
Formule moléculaire |
C26H26N2O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-propan-2-yl-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O2/c1-16(2)18-5-7-19(8-6-18)25(29)27-22-12-9-20(10-13-22)26-28-23-15-21(17(3)4)11-14-24(23)30-26/h5-17H,1-4H3,(H,27,29) |
Clé InChI |
QTDBQXKDBRVUDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethoxyphenyl)-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(4-methoxyphenyl)amino]methylidene]acetamide](/img/structure/B11639925.png)

![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11639942.png)

![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)
![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)
![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B11639964.png)

![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
